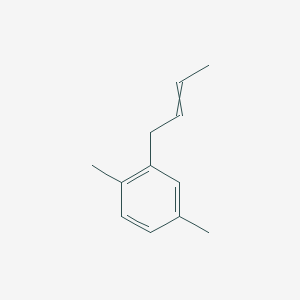
2-(But-2-en-1-yl)-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-en-1-yl)-1,4-dimethylbenzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where the benzene ring is substituted with a but-2-en-1-yl group and two methyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-1,4-dimethylbenzene can be achieved through various methods. One common approach involves the alkylation of p-xylene with crotyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-en-1-yl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of the double bond in the but-2-en-1-yl group can yield the saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of crotonic acid or crotyl alcohol.
Reduction: Formation of 2-(butyl)-1,4-dimethylbenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(But-2-en-1-yl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-2-en-1-yl)-1,4-dimethylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The but-2-en-1-yl group can participate in addition reactions due to the presence of the double bond. The exact pathways and molecular targets depend on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
Crotyl alcohol: Similar structure but with a hydroxyl group instead of the benzene ring.
Crotonaldehyde: Contains an aldehyde group instead of the benzene ring.
Crotonic acid: Contains a carboxylic acid group instead of the benzene ring.
Uniqueness
2-(But-2-en-1-yl)-1,4-dimethylbenzene is unique due to the presence of both the but-2-en-1-yl group and the dimethyl-substituted benzene ring
Properties
CAS No. |
37849-09-5 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-but-2-enyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-9-10(2)7-8-11(12)3/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
ZAGLJFOZBVWFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















